(R)-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
Overview
Description
®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride is a compound that belongs to the class of amino acid derivatives It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
D-Histidine Methyl Ester Dihydrochloride, also known as ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, primarily targets Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the conversion of histidine into histamine, a process that enables certain bacteria to maintain the optimum pH range for cell growth .
Mode of Action
This compound acts as an irreversible inhibitor of HDC . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, histidine . This inhibits the production of histamine, thereby affecting the pH regulation in certain bacteria .
Biochemical Pathways
The inhibition of HDC disrupts the histidine-histamine conversion pathway. Histamine plays a crucial role in various physiological functions, including gastric secretion, vasodilation, and neurotransmission . Therefore, the inhibition of HDC can have significant downstream effects on these processes.
Result of Action
The primary result of the action of D-Histidine Methyl Ester Dihydrochloride is the reduction in histamine levels due to the inhibition of HDC. This can lead to changes in pH regulation in certain bacteria and potentially affect physiological processes that rely on histamine, such as gastric secretion, vasodilation, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-histidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol, and catalysts to facilitate the reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring is similar to the side chain of histidine, an important amino acid in many biological processes.
Medicine
In medicine, ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride has potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride.
Histamine: A biologically active compound derived from histidine.
Uniqueness
®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the methyl ester and dihydrochloride salt enhances its solubility and reactivity, making it distinct from other imidazole-containing compounds.
This detailed article provides a comprehensive overview of ®-methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505928 | |
Record name | Methyl D-histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-54-3 | |
Record name | Methyl D-histidinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Histidine Methyl Ester Dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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